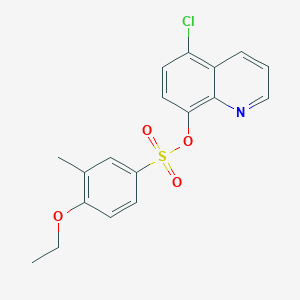
5-Chloro-8-quinolinyl 4-ethoxy-3-methylbenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-8-quinolinyl 4-ethoxy-3-methylbenzenesulfonate, also known as quinoclamine, is a chemical compound that has been widely used in scientific research for its unique properties. It is a heterocyclic compound with a quinoline ring structure, and a sulfonate group attached to a benzene ring. Quinoclamine has been studied extensively for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of 5-Chloro-8-quinolinyl 4-ethoxy-3-methylbenzenesulfonate is not fully understood, but studies have suggested that it may act through multiple pathways. Quinoclamine has been shown to disrupt mitochondrial function and increase oxidative stress in cancer cells, which may contribute to its anticancer effects. In addition, 5-Chloro-8-quinolinyl 4-ethoxy-3-methylbenzenesulfonate has been shown to inhibit the activity of enzymes such as tyrosinase and tubulin, which may contribute to its biochemistry and pharmacology effects.
Biochemical and Physiological Effects:
Quinoclamine has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 5-Chloro-8-quinolinyl 4-ethoxy-3-methylbenzenesulfonate can induce apoptosis in cancer cells by disrupting mitochondrial function and increasing oxidative stress. Quinoclamine has also been shown to inhibit the activity of enzymes such as tyrosinase and tubulin, which may contribute to its biochemistry effects. In pharmacology, 5-Chloro-8-quinolinyl 4-ethoxy-3-methylbenzenesulfonate has been shown to have antihypertensive and anti-inflammatory effects in animal models.
实验室实验的优点和局限性
One advantage of using 5-Chloro-8-quinolinyl 4-ethoxy-3-methylbenzenesulfonate in lab experiments is its unique chemical structure, which allows it to interact with a variety of enzymes and proteins. Quinoclamine has also been shown to have a relatively low toxicity profile, making it a relatively safe compound to work with. However, one limitation of using 5-Chloro-8-quinolinyl 4-ethoxy-3-methylbenzenesulfonate in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions.
未来方向
There are several future directions for research on 5-Chloro-8-quinolinyl 4-ethoxy-3-methylbenzenesulfonate. One area of research is the development of 5-Chloro-8-quinolinyl 4-ethoxy-3-methylbenzenesulfonate derivatives with improved solubility and bioavailability. Another area of research is the identification of new targets for 5-Chloro-8-quinolinyl 4-ethoxy-3-methylbenzenesulfonate, particularly in the areas of cancer and inflammation. Finally, further studies are needed to fully understand the mechanism of action of 5-Chloro-8-quinolinyl 4-ethoxy-3-methylbenzenesulfonate, and to determine its potential as a therapeutic agent for various diseases.
合成方法
Quinoclamine can be synthesized through a variety of methods, including the reaction of 5-chloro-8-quinolinol with 4-ethoxy-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through crystallization or chromatography. Other methods of synthesis include the reaction of 5-chloro-8-quinolinol with ethyl 4-chlorobenzenesulfonate or the reaction of 5-chloro-8-quinolinol with 4-ethoxy-3-methylbenzenesulfonyl chloride in the presence of a Lewis acid catalyst.
科学研究应用
Quinoclamine has been widely used in scientific research for its potential applications in various fields. In medicinal chemistry, 5-Chloro-8-quinolinyl 4-ethoxy-3-methylbenzenesulfonate has been studied for its potential as an anticancer agent. Studies have shown that 5-Chloro-8-quinolinyl 4-ethoxy-3-methylbenzenesulfonate can induce apoptosis in cancer cells by disrupting mitochondrial function and increasing oxidative stress. In addition, 5-Chloro-8-quinolinyl 4-ethoxy-3-methylbenzenesulfonate has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
In biochemistry, 5-Chloro-8-quinolinyl 4-ethoxy-3-methylbenzenesulfonate has been used as a tool to study the mechanism of action of various enzymes and proteins. For example, 5-Chloro-8-quinolinyl 4-ethoxy-3-methylbenzenesulfonate has been used to study the role of the enzyme tyrosinase in melanin biosynthesis. Quinoclamine has also been used to study the binding of ligands to proteins, such as the binding of quinoline derivatives to the protein tubulin.
In pharmacology, 5-Chloro-8-quinolinyl 4-ethoxy-3-methylbenzenesulfonate has been studied for its potential as a therapeutic agent for various diseases. For example, 5-Chloro-8-quinolinyl 4-ethoxy-3-methylbenzenesulfonate has been shown to have antihypertensive effects in animal models, and has been studied for its potential as a treatment for hypertension. Quinoclamine has also been studied for its potential as an anti-inflammatory agent, and has been shown to inhibit the production of pro-inflammatory cytokines in vitro.
属性
产品名称 |
5-Chloro-8-quinolinyl 4-ethoxy-3-methylbenzenesulfonate |
|---|---|
分子式 |
C18H16ClNO4S |
分子量 |
377.8 g/mol |
IUPAC 名称 |
(5-chloroquinolin-8-yl) 4-ethoxy-3-methylbenzenesulfonate |
InChI |
InChI=1S/C18H16ClNO4S/c1-3-23-16-8-6-13(11-12(16)2)25(21,22)24-17-9-7-15(19)14-5-4-10-20-18(14)17/h4-11H,3H2,1-2H3 |
InChI 键 |
HQHHQBQWNYQSCG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3)C |
规范 SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![ethyl 4-isopropyl-2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl ether](/img/structure/B288340.png)








